molecular formula C40H45N9O9 B1192845 HDAC6 degrader NP8

HDAC6 degrader NP8

货号: B1192845
分子量: 795.854
InChI 键: NLVMRCQAKUCFIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HDAC6 degrader NP8 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade histone deacetylase 6 (HDAC6), a class IIb enzyme implicated in cancer progression, neurodegenerative diseases, and immune dysregulation . NP8 consists of three components:

  • Target-binding moiety: Nexturastat A (Nex A), a selective HDAC6 inhibitor.
  • E3 ligase ligand: Pomalidomide (Poma), which recruits the CRL4-CRBN ubiquitin ligase complex.
  • Linker: A polyethylene glycol (PEG)-based spacer connecting Nex A and Poma.

NP8 induces HDAC6 degradation via the ubiquitin-proteasome system (UPS). It achieves a DC50 (half-maximal degradation concentration) of 3.8 nM in multiple myeloma (MM.1S) cells, with rapid degradation observed within 2 hours and maximal effects at 6–8 hours . The degradation is reversible, as HDAC6 levels recover within 3 hours of NP8 washout . Notably, NP8 spares other HDAC isoforms (e.g., HDAC1, HDAC3) and exhibits anti-proliferative activity in MM.1S cells comparable to Nex A alone .

属性

分子式

C40H45N9O9

分子量

795.854

IUPAC 名称

4-((1-(4-(1-(2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)butyl)-3-phenylureido)methyl)-N-hydroxybenzamide

InChI

InChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52)

InChI 键

NLVMRCQAKUCFIA-UHFFFAOYSA-N

SMILES

O=C(NO)C1=CC=C(CN(CCCCC2=CN(CCOCCOCCNC3=CC=CC(C(N4C(CC5)C(NC5=O)=O)=O)=C3C4=O)N=N2)C(NC6=CC=CC=C6)=O)C=C1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

HDAC6 degrader NP8

产品来源

United States

相似化合物的比较

Comparison with Similar HDAC6-Targeting PROTACs

The following table summarizes key HDAC6 degraders, emphasizing their structural and functional distinctions:

Compound Target-Binding Moiety E3 Ligase Ligand DC50 (nM) Dmax (%) Selectivity Key Cell Lines Tested References
NP8 Nex A (HDAC6-selective) Pomalidomide (CRBN) 3.8 (MM.1S) >90 HDAC6-specific MM.1S, HeLa
NH2 Nex A Pomalidomide 3.2 (MM.1S) >90 HDAC6-specific MM.1S, HeLa
dHDAC6 Pan-HDAC inhibitor Pomalidomide 34 (MCF-7) 70.5 Moderate MCF-7
12d Nex A VHL ligand 7.1 (MM1S), 4.3 (4935) >90 HDAC6-specific MM1S, 4935
YZ167 SAHA (pan-HDAC) CRBN ligand 1.94 (MM.1S) >90 HDAC6-specific MM.1S
YZ268 Nex A CRBN ligand Not reported >90 HDAC6-specific MM.1S
12g Indirubin derivative Pomalidomide 108.9 (RAW264.7) 88 HDAC6-specific RAW264.7
HDAC6 degrader-3 Not disclosed CRBN ligand 19.4 (HEK293) >90 HDAC6-specific HEK293

Key Observations:

Potency :

  • NP8 and NH2 exhibit the lowest DC50 values (3.8 nM and 3.2 nM, respectively), outperforming earlier degraders like dHDAC6 (DC50 = 34 nM) .
  • YZ167, derived from the pan-HDAC inhibitor SAHA, achieves a DC50 of 1.94 nM but may risk off-target effects due to SAHA’s broad activity .

Selectivity: NP8, NH2, and 12d (VHL-based) degrade HDAC6 exclusively, whereas dHDAC6 (using a non-selective inhibitor) shows reduced specificity .

Kinetics :

  • NP8 and NH2 induce degradation within 1–2 hours, peaking at 6–8 hours. Both compounds enable rapid HDAC6 recovery post-washout, highlighting their reversibility .
  • In contrast, YZ167 and 12g exhibit slower kinetics, with degradation maxima at 24 hours .

E3 Ligase Compatibility :

  • CRBN-based degraders (NP8, NH2, YZ268) generally show higher potency than VHL-based counterparts (e.g., 12d), likely due to CRBN’s superior ubiquitination efficiency in hematopoietic cells .

Therapeutic Relevance :

  • NP8 demonstrates exceptional efficacy in multiple myeloma models, aligning with HDAC6’s role in MM pathogenesis .
  • HDAC6 degrader-3, despite a higher DC50 (19.4 nM), shows promise in HEK293 cells but lacks validation in cancer models .

常见问题

Q. What are the key pharmacological parameters (e.g., DC50, Dmax) of HDAC6 degrader NP8, and how were they determined?

  • Answer : NP8 exhibits a DC50 (half-maximal degradation concentration) of 3.8 nM in MM.1S multiple myeloma cells, as measured via Western blot and automated capillary electrophoresis (Simple Western) . Dmax (maximum degradation percentage) is not explicitly reported in some studies (ND) , but in HeLa cells, NP8 achieves significant HDAC6 reduction at 100 nM . DC50 determination involves dose-response curves using lysate samples (3 µL) with total protein normalization . Comparative studies with other degraders (e.g., NH2, DC50 = 3.2 nM) highlight NP8's potency .

Q. How does NP8 achieve selective degradation of HDAC6 over other HDAC isoforms?

  • Answer : NP8’s selectivity arises from its structure: the HDAC6-binding moiety (Nexturastat A, a selective inhibitor) is linked to the CRBN ligand (pomalidomide) via optimized spacers . Proteomic screens confirm HDAC6 specificity, with no off-target effects on HDAC1/2/3/8 in HeLa cells . However, Image D in suggests potential off-target HDAC modulation, necessitating isoform-specific validation (e.g., immunoprecipitation or HDAC activity assays) .

Q. What experimental models are used to evaluate NP8’s efficacy?

  • Answer : NP8 is tested in diverse cell lines:
  • HeLa cells : Dose-dependent degradation (100 nM) observed via Western blot .
  • MM.1S cells : High sensitivity (DC50 = 3.8 nM) and anti-proliferative effects comparable to Nexturastat A .
  • EGFP-HDAC6 fusion models : Live-cell fluorescence imaging tracks degradation kinetics, revealing delayed response due to overexpression artifacts .

Advanced Research Questions

Q. What methodologies visualize HDAC6 degradation dynamics induced by NP8?

  • Answer :
  • Fluorescence tagging : EGFP fused to HDAC6 enables real-time tracking of cytoplasmic degradation via time-lapse microscopy .
  • HiBiT tagging : Endogenous HiBiT-HDAC6 K562 cells quantify degradation kinetics using luminescence .
  • Ubiquitinomics : Global ubiquitination profiling via mass spectrometry (DIA-TIMS) identifies NP8-induced ubiquitin signatures .

Q. How do structural modifications in NP8’s PROTAC design influence degradation efficiency?

  • Answer :
  • Linker optimization : Shorter PEG-based linkers improve ternary complex formation (e.g., A6 vs. A2 in ) .
  • E3 ligase choice : CRBN recruitment (via pomalidomide) outperforms VHL-based degraders in MM.1S cells .
  • Warhead positioning : Nex A’s alkyl chain orientation, derived from co-crystallography, ensures HDAC6 binding without steric hindrance .

Q. Are there contradictory data on NP8’s specificity, and how should researchers address them?

  • Answer : ’s Image D suggests NP8 affects non-HDAC6 isoforms, conflicting with . To resolve this:
  • Perform isoform-specific activity assays (e.g., fluorometric HDAC1/6/8 kits).
  • Use CRISPR-KO controls (e.g., HDAC6-null cells) to confirm on-target effects.
  • Validate via proteome-wide screens to rule out collateral degradation .

Q. How does NP8 compare to other HDAC6 degraders like NH2 or YZ268?

  • Answer :
  • NH2 : Similar DC50 (3.2 nM) but uses alternative linker chemistry, showing faster kinetics in leukemia models .
  • YZ268 : Selective for HDAC6 without IKZF1/3 off-targets, but lower Dmax (70% vs. NP8’s 90% in MM.1S) .
  • A6 (VHL-based) : Higher DC50 (7.1 nM) but superior Dmax (90%), highlighting E3 ligase trade-offs .

Q. How does NP8’s mechanism differ from traditional HDAC6 inhibitors like Nexturastat A?

  • Answer :
  • Catalytic vs. scaffolding effects : Inhibitors block enzymatic activity, while NP8 degrades HDAC6 entirely, disrupting non-catalytic roles (e.g., stress granule formation) .
  • Therapeutic implications : NP8 overcomes resistance mutations and achieves sustained effects post-washout in MM.1S cells .

Methodological Considerations

Q. What proteomics tools validate NP8’s target engagement and degradation?

  • Answer :
  • Data-independent acquisition (DIA) : Quantifies HDAC6 levels in complex lysates with <1% CV .
  • Tandem mass tags (TMT) : Multiplexed analysis identifies co-degraded proteins (e.g., tubulin deacetylases) .
  • Ubiquitin pull-down assays : Confirm UPS dependency using proteasome inhibitors (e.g., Carfilzomib) .

Q. What strategies optimize PROTAC screening workflows for HDAC6 degraders?

  • Answer :
  • Rapid solid-phase synthesis : Generates linker-variant libraries (e.g., NP8-NC1/2) for structure-activity relationship (SAR) studies .
  • High-content imaging : Automated fluorescence microscopy quantifies EGFP-HDAC6 degradation in 384-well plates .
  • Ternary complex assays : Surface plasmon resonance (SPR) measures HDAC6-CRBN-PROTAC binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HDAC6 degrader NP8
Reactant of Route 2
Reactant of Route 2
HDAC6 degrader NP8

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。